molecular formula C7H3F2NO4 B1304131 3,5-Difluoro-2-nitrobenzoic acid CAS No. 331765-71-0

3,5-Difluoro-2-nitrobenzoic acid

Cat. No.: B1304131
CAS No.: 331765-71-0
M. Wt: 203.1 g/mol
InChI Key: ZBEWIPTYUHHZIS-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a nitro group is attached at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-nitrobenzoic acid typically involves the nitration of 3,5-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 2 position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available 3,5-difluorobenzoic acid. The nitration reaction is carefully controlled to achieve high yields and purity. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3,5-difluoro-2-aminobenzoic acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and nitro groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide at elevated temperatures.

Major Products:

Scientific Research Applications

3,5-Difluoro-2-nitrobenzoic acid is used in scientific research for the synthesis of various fluorinated aromatic compounds. Its derivatives are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials science. The compound’s unique reactivity makes it a useful building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-nitrobenzoic acid in chemical reactions involves the electron-withdrawing effects of the fluorine and nitro groups. These groups increase the compound’s reactivity towards nucleophiles and reducing agents. The nitro group can be reduced to an amino group, which can further participate in various chemical transformations. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison: 3,5-Difluoro-2-nitrobenzoic acid is unique due to the specific positions of the fluorine and nitro groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to other difluoro-nitrobenzoic acids, the 3,5-difluoro substitution pattern provides distinct electronic and steric properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3,5-difluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEWIPTYUHHZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382611
Record name 3,5-difluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331765-71-0
Record name 3,5-difluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 mL of conc. HNO3 at 0° C. was treated with 20.0 mL of conc. H2SO4, then 6.4 g (40 mmol) of 3,5-difluorobenzoic acid. The reaction mixture was warmed to room temperature and stirred overnight, then poured into a beaker containing ice. The resulting solid was collected, washed with cold water and dried to produce 8.0 g (80%) of 3,5-difluoro-2-nitro-benzoic acid. LCMS: 204 (M+1)+.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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